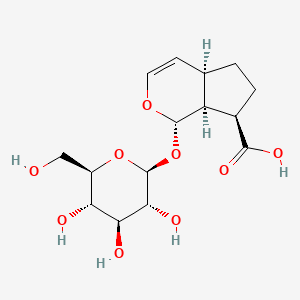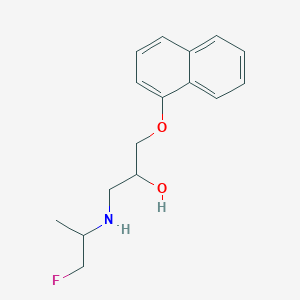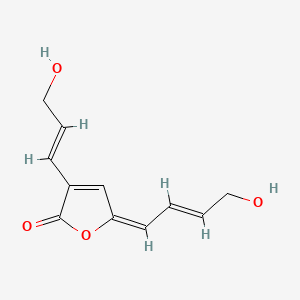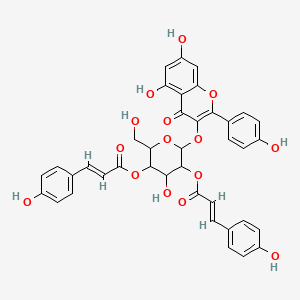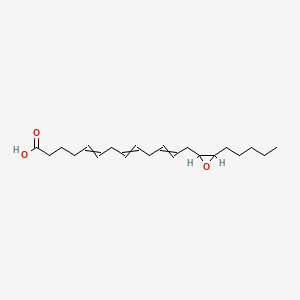
14,15-Epoxy-5,8,11-eicosatrienoic acid
Overview
Description
14,15-Epoxy-5,8,11-eicosatrienoic acid is a type of epoxyeicosatrienoic acid, which is a metabolite of arachidonic acid. These compounds are produced by cytochrome P450 epoxygenases and play significant roles as endogenous lipid mediators in various biological processes .
Mechanism of Action
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a metabolite of arachidonic acid . It primarily targets the 12-lipoxygenase enzyme , which plays a crucial role in the metabolism of arachidonic acid to various bioactive eicosanoids .
Mode of Action
14,15-EET acts as an inhibitor of 12-lipoxygenase . By inhibiting this enzyme, it interferes with the conversion of arachidonic acid into other bioactive eicosanoids . This results in the modulation of various physiological processes, including inflammation and platelet aggregation .
Biochemical Pathways
14,15-EET is a part of the arachidonic acid metabolism pathway . It is formed via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The conversion of EETs into vicinal diols by epoxide hydrolases results in the loss of much of their biological activity .
Pharmacokinetics
It is known that it is a metabolite found in human blood plasma
Result of Action
The inhibition of 12-lipoxygenase by 14,15-EET can trigger the release of Ca2+ from the endoplasmic reticulum and other intracellular stores in MDCK cells . This can lead to various cellular effects, including changes in cell signaling and function .
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For instance, the presence of other compounds in the cellular environment can affect its efficacy and stability. Additionally, the specific cellular context, such as the type of cell and its physiological state, can also influence the action of 14,15-EET .
Biochemical Analysis
Biochemical Properties
14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several biochemical reactions. It interacts with enzymes such as cytochrome P450 epoxygenases, which catalyze its formation from arachidonic acid . Additionally, it is metabolized by soluble epoxide hydrolase (sEH) to form dihydroxy-eicosatrienoic acids (DHETs) . This compound also interacts with various proteins and biomolecules, influencing their activity and function. For instance, it has been shown to inhibit arachidonic acid-induced platelet aggregation and decrease calcium entry into stimulated platelets .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, it is rapidly taken up and incorporated into phospholipids, where it can influence vascular function . This compound also affects cell signaling pathways, such as those involved in vasodilation and anti-inflammatory responses . Furthermore, it has been implicated in the regulation of gene expression and cellular metabolism, contributing to its diverse physiological roles.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and modulates the activity of enzymes like cytochrome P450 epoxygenases and soluble epoxide hydrolase . Additionally, it influences gene expression by acting on transcription factors and other regulatory proteins . These interactions result in changes in cellular function, including enzyme inhibition or activation and alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it is rapidly metabolized to dihydroxy-eicosatrienoic acids (DHETs) by soluble epoxide hydrolase . This rapid metabolism can influence its stability and long-term effects on cellular function. Additionally, the compound’s accumulation in endothelial phospholipids suggests that its effects may be transient and dependent on its metabolic conversion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as vasodilation and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular signaling and metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily formed from arachidonic acid by the action of cytochrome P450 epoxygenases . Once formed, it can be further metabolized by soluble epoxide hydrolase to produce dihydroxy-eicosatrienoic acids (DHETs) . These metabolic pathways are crucial for regulating the levels and activity of this compound in various tissues and cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. It is rapidly taken up by endothelial cells and incorporated into phospholipids . This incorporation influences its localization and accumulation within cellular compartments. Additionally, its distribution can be affected by its metabolic conversion to dihydroxy-eicosatrienoic acids (DHETs), which are excreted in the urine .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the phospholipid bilayer of endothelial cells, where it can modulate vascular function . Additionally, its incorporation into specific phospholipids suggests that it may be targeted to particular cellular compartments or organelles involved in stimulus-response coupling . This subcellular localization is essential for its role in regulating cellular processes and signaling pathways.
Preparation Methods
14,15-Epoxy-5,8,11-eicosatrienoic acid can be synthesized through the epoxidation of arachidonic acid. This reaction typically involves the use of cytochrome P450 enzymes, which facilitate the addition of an oxygen atom to the double bonds of arachidonic acid, forming the epoxide ring . Industrial production methods often involve the use of recombinant enzymes or chemical catalysts to achieve the desired epoxidation under controlled conditions .
Chemical Reactions Analysis
14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form vicinal diols through the action of epoxide hydrolases.
Reduction: Reduction reactions can convert the epoxide ring into a diol structure.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include epoxide hydrolases for hydrolysis, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include vicinal diols and various substituted derivatives .
Scientific Research Applications
14,15-Epoxy-5,8,11-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of epoxide formation and reactivity.
Comparison with Similar Compounds
14,15-Epoxy-5,8,11-eicosatrienoic acid is unique among epoxyeicosatrienoic acids due to its specific structure and biological activity. Similar compounds include:
- 5,6-Epoxy-8,11,14-eicosatrienoic acid
- 8,9-Epoxy-5,11,14-eicosatrienoic acid
- 11,12-Epoxy-5,8,14-eicosatrienoic acid
These compounds share similar epoxide structures but differ in the position of the epoxide ring and the double bonds. The uniqueness of this compound lies in its specific interaction with enzymes and receptors, leading to distinct biological effects .
Properties
CAS No. |
81276-03-1 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8E,11E)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+ |
InChI Key |
JBSCUHKPLGKXKH-JFGLUDJCSA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C/C/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
Synonyms |
14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid?
A: The research paper demonstrates that 13-HEpETrE is an intermediate in the metabolic pathway of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) in rat epidermal microsomes. [] The study shows that both in the presence and absence of NADPH, rat epidermal microsomes convert 15-HPETE to 13-HEpETrE. This suggests that 13-HEpETrE is formed in an NADPH-independent manner. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


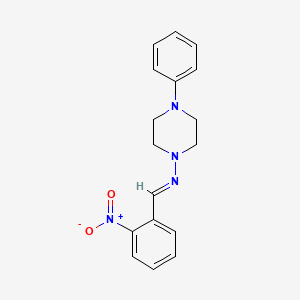
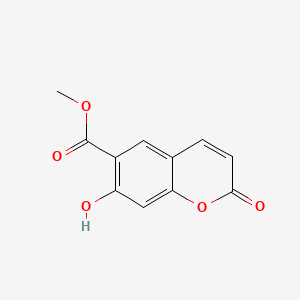
![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)
![5-[(2E,4E)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1230954.png)
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate](/img/structure/B1230955.png)
